molecular formula C13H20BrN B12097641 [(2-Bromophenyl)methyl](3-methylpentan-2-yl)amine

[(2-Bromophenyl)methyl](3-methylpentan-2-yl)amine

Katalognummer: B12097641
Molekulargewicht: 270.21 g/mol
InChI-Schlüssel: WDTWUBOMMXEIHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromophenyl)methylamine is an organic compound with the molecular formula C13H20BrN It is a brominated derivative of phenylmethylamine, featuring a bromine atom attached to the phenyl ring and a 3-methylpentan-2-yl group attached to the amine nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methylamine typically involves the reaction of 2-bromobenzyl chloride with 3-methylpentan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethylamine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Phenylmethylamine derivatives.

    Substitution: Hydroxyl or amino-substituted phenylmethylamines.

Wissenschaftliche Forschungsanwendungen

(2-Bromophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2-Bromophenyl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

(2-Bromophenyl)methylamine can be compared with other similar compounds, such as:

    (2-Bromophenyl)methylamine: Similar structure but with a different alkyl group.

    [(2-Bromophenyl)methyl]cyclopentanamine: Features a cyclopentane ring instead of a linear alkyl chain.

    [(2-Bromophenyl)methyl]cyclohexanamine: Contains a cyclohexane ring, offering different steric and electronic properties.

These comparisons highlight the unique structural features of (2-Bromophenyl)methylamine, such as the specific positioning of the bromine atom and the nature of the alkyl group, which can influence its reactivity and applications.

Eigenschaften

Molekularformel

C13H20BrN

Molekulargewicht

270.21 g/mol

IUPAC-Name

N-[(2-bromophenyl)methyl]-3-methylpentan-2-amine

InChI

InChI=1S/C13H20BrN/c1-4-10(2)11(3)15-9-12-7-5-6-8-13(12)14/h5-8,10-11,15H,4,9H2,1-3H3

InChI-Schlüssel

WDTWUBOMMXEIHP-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(C)NCC1=CC=CC=C1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.